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molecular formula C10H8ClN B8362312 7-Chloromethyl-isoquinoline CAS No. 407623-84-1

7-Chloromethyl-isoquinoline

Cat. No. B8362312
M. Wt: 177.63 g/mol
InChI Key: MDOSBWVKDQQFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06825191B2

Procedure details

196 mg (0.97 mmol) of 7-ethoxycarbonylisoquinoline obtained in step 1 was dissolved in 15 ml of ethanol. 110 mg (2.9 mmol) of lithium aluminum hydride was added to the solution under cooling with ice, and they were stirred at room temperature for 2 hours. Water was added to the reaction mixture and they were stirred for 2 hours. The reaction solution was filtered, and the filtrate was concentrated. The obtained oily product was dissolved in 10 ml of dichloromethane. 0.26 ml (1.9 mmol) of triethylamine and 0.1 ml (1.3 mmol) of methanesulfonyl chloride were added to the obtained solution, and they were stirred overnight. After the treatment with dichloromethane as the extracting solvent by an ordinary method, the crude product was obtained.
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step Two
Quantity
0.26 mL
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][N:12]=[CH:13]2)=[CH:8][CH:7]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(N(CC)CC)C.CS([Cl:33])(=O)=O>C(O)C.ClCCl.O>[Cl:33][CH2:4][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][N:12]=[CH:13]2)=[CH:8][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
196 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C2C=CN=CC2=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
110 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.1 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice, and they
STIRRING
Type
STIRRING
Details
were stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The obtained oily product was dissolved in 10 ml of dichloromethane
STIRRING
Type
STIRRING
Details
were stirred overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC1=CC=C2C=CN=CC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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